9H-Perfluorononanoyl bromide
Overview
Description
9H-Perfluorononanoyl bromide is a synthetic substance with the molecular formula C9HBrF16O and a molar mass of 508.98 g/mol . It is widely used in various fields of research and industry.
Physical And Chemical Properties Analysis
9H-Perfluorononanoyl bromide has a predicted density of 1.848±0.06 g/cm3 and a predicted boiling point of 180.7±40.0 °C . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Insect Antifeedant
9H-Perfluorononanoyl bromide has been used in the synthesis of 9H-fluorenacyl bromides , which have shown significant insect antifeedant activities . These compounds have been studied using 4th instar larvae Achoea janata L against castor semilooper . The bromo substituted acyl bromides show better insect antifeedant activity .
Green Synthetic Methods
The compound plays a role in green synthetic methods . It’s involved in the bromination of 2-acetyl 9H-fluorene with KBrþKBrO3 reagent using fly-ash:H2O catalyst in aqueous media to give 9H-fluorenacylbromides . This method is considered easy to handle, non-hazardous, and environmentally benign .
Synthesis of 9-Fluorenones
9H-Perfluorononanoyl bromide can be used in the synthesis of 9-fluorenones .
Pharmaceutical Testing
9H-Perfluorononanoyl bromide is used in pharmaceutical testing . It’s a high-quality reference standard for accurate results .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HBrF16O/c10-1(27)3(13,14)5(17,18)7(21,22)9(25,26)8(23,24)6(19,20)4(15,16)2(11)12/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYIFHMPPIEDLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HBrF16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022767 | |
Record name | 8-Difluoromethylperfluorooctanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501022767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Perfluorononanoyl bromide | |
CAS RN |
1404194-04-2 | |
Record name | Nonanoyl bromide, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Difluoromethylperfluorooctanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501022767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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